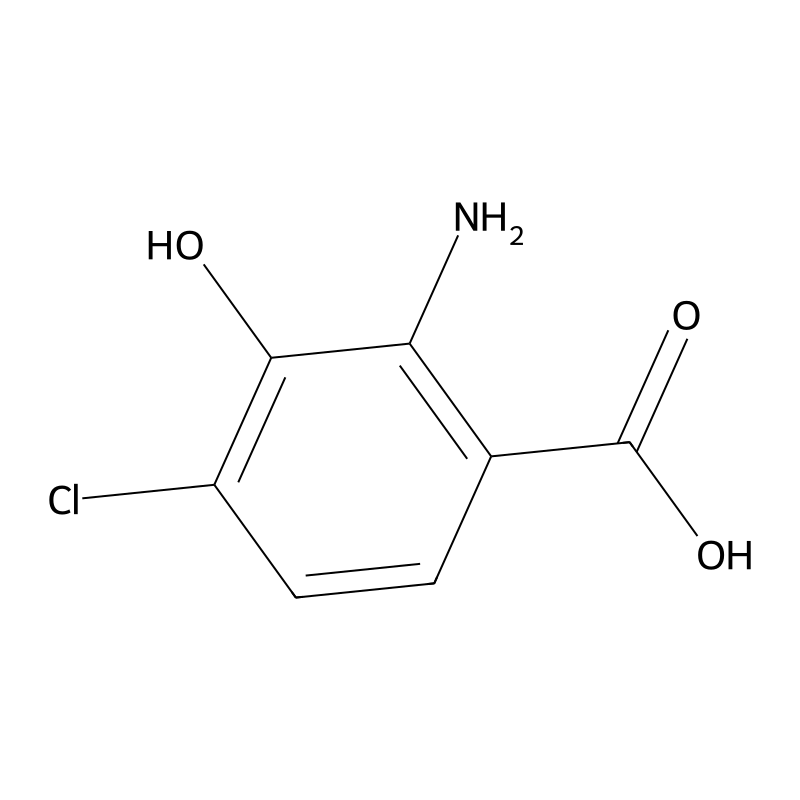

2-Amino-4-chloro-3-hydroxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Precursor in Organic Synthesis:

-Amino-4-chloro-3-hydroxybenzoic acid (2-ACHBA) possesses functional groups like amine, carboxylic acid, and a phenol, making it a versatile building block for organic synthesis. Studies have explored its potential as a precursor for various heterocyclic compounds, including pyridines, pyrimidines, and quinolones, which exhibit diverse biological activities.

Investigation in Medicinal Chemistry:

Role in Environmental Science:

2-ACHBA might play a role in the environmental degradation of certain pollutants. Studies have shown its ability to degrade chlorinated aromatic compounds, which are common environmental contaminants []. Further research is needed to explore its potential use in bioremediation applications.

2-Amino-4-chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 187.58 g/mol. This compound is classified as a hydroxybenzoic acid derivative, characterized by an amino group, a hydroxyl group, and a chlorine atom on the benzene ring. Its structure features a chlorinated aromatic system that contributes to its unique chemical properties and potential biological activities .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating further functionalization.

- Acid-Base Reactions: The carboxylic acid group can donate protons, allowing for the formation of salts.

- Reduction Reactions: Under suitable conditions, the compound can be reduced to form other derivatives .

2-Amino-4-chloro-3-hydroxybenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties: Studies indicate potential efficacy against certain bacterial strains.

- Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes, contributing to its therapeutic potential in pharmaceutical applications .

- Antioxidant Activity: The hydroxyl group may contribute to scavenging free radicals, suggesting possible use in combating oxidative stress.

Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid can be achieved through several methods:

- Nitration and Reduction: Starting from 3-nitro-4-chlorobenzoic acid, the compound can be synthesized via reduction processes involving sodium hydroxide and catalysts under controlled temperatures .

- Direct Amination: Chlorinated derivatives of benzoic acids can be aminated using ammonia or amines in the presence of appropriate catalysts.

- Hydrolysis of Esters: The corresponding esters can be hydrolyzed to yield the desired acid .

This compound finds applications in various fields:

- Pharmaceuticals: It is utilized in synthesizing drugs due to its biological activity.

- Agriculture: Potential use as a pesticide or herbicide owing to its antimicrobial properties.

- Chemical Research: Serves as a building block for developing new organic compounds and materials .

Interaction studies have revealed that 2-Amino-4-chloro-3-hydroxybenzoic acid interacts with multiple biological targets:

- Enzymatic Interactions: It has been shown to inhibit enzymes like 3-hydroxyanthranilate 3,4-dioxygenase, impacting metabolic pathways in certain organisms .

- Protein Binding: The compound's ability to bind with proteins suggests potential roles in modulating biological functions.

Several compounds exhibit structural similarities to 2-Amino-4-chloro-3-hydroxybenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Amino-4-hydroxybenzoic acid | 38160-63-3 | 0.98 | Lacks chlorine; has similar amino and hydroxyl groups. |

| Methyl 2-amino-4-hydroxybenzoate | 401568-70-5 | 0.95 | Methyl ester derivative; altered solubility properties. |

| 3-Amino-5-hydroxybenzoic acid | 14206-69-0 | 0.89 | Different substitution pattern; potential anti-inflammatory effects. |

| Salicylic acid | 69-72-7 | 0.87 | Known anti-inflammatory; lacks chlorine but has similar hydroxyl functionality. |

Molecular Structure and Functional Groups

2-Amino-4-chloro-3-hydroxybenzoic acid, also known as 4-chloro-3-hydroxyanthranilate, possesses the molecular formula C₇H₆ClNO₃ with a molecular weight of 187.58 g/mol [1] [2]. The compound features a benzene ring as its core structural framework, substituted with three distinct functional groups positioned at specific locations on the aromatic system [3].

The molecular structure incorporates an amino group (-NH₂) at the 2-position relative to the carboxylic acid functionality, establishing the compound as an anthranilic acid derivative [1] [8]. A hydroxyl group (-OH) occupies the 3-position, while a chlorine atom (Cl) is located at the 4-position of the benzene ring [2] [4]. The carboxylic acid group (-COOH) serves as the reference point for positional numbering within the molecule [3].

The structural arrangement creates a system where the amino and hydroxyl groups are positioned ortho to each other, potentially facilitating intramolecular hydrogen bonding interactions [8]. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-4-chloro-3-hydroxybenzoic acid, with the Chemical Abstracts Service registry number 23219-33-2 [1] [2].

The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=C(C(=C1C(=O)O)N)O)Cl, while the International Chemical Identifier key is VWEPFJPQZFIOAU-UHFFFAOYSA-N [2] [4]. The average molecular mass is 187.579 daltons, with a monoisotopic mass of 187.003621 daltons [1].

Stereochemistry and Conformational Analysis

The molecular geometry of 2-amino-4-chloro-3-hydroxybenzoic acid is predominantly planar due to the aromatic benzene ring system [4]. The compound lacks chiral centers and therefore does not exhibit optical isomerism [2]. The aromatic ring adopts a planar conformation typical of substituted benzene derivatives, with all carbon atoms lying approximately in the same plane [8].

The substitution pattern creates potential for intramolecular interactions between adjacent functional groups [8]. The proximity of the amino group at position 2 and the hydroxyl group at position 3 enables the formation of intramolecular hydrogen bonds, which may influence the compound's conformational preferences and stability . Similarly, the carboxylic acid group can participate in hydrogen bonding with the amino group, creating a six-membered ring structure through intramolecular hydrogen bonding [8].

The chlorine substituent at position 4 introduces steric effects that may influence the molecular conformation . The relatively large size of the chlorine atom compared to hydrogen can affect the spatial arrangement of other substituents and potentially restrict rotational freedom around certain bonds [25]. The electron-withdrawing nature of chlorine also contributes to the electronic distribution within the aromatic system [29].

Conformational analysis reveals that the carboxylic acid group can adopt different orientations relative to the benzene ring plane [29]. The dihedral angle between the carboxyl group and the aromatic ring influences the compound's overall molecular geometry and can affect its chemical reactivity and physical properties [2].

Physicochemical Properties

Physical Constants (Melting Point, Boiling Point, Density)

The physical constants of 2-amino-4-chloro-3-hydroxybenzoic acid reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 218°C with decomposition, indicating thermal instability at elevated temperatures [20]. This relatively high melting point is characteristic of compounds containing multiple hydrogen bonding groups and reflects the strong intermolecular forces present in the solid state [20].

The predicted boiling point is 363.8±42.0°C, though this value represents a computational estimate due to the compound's tendency to decompose before reaching its boiling point [2] [20]. The decomposition temperature suggests that thermal degradation occurs preferentially over normal boiling behavior [13].

The density of 2-amino-4-chloro-3-hydroxybenzoic acid is reported as 1.636±0.06 g/cm³, indicating a relatively high density for an organic compound [2] [20]. This elevated density can be attributed to the presence of the chlorine atom, which contributes significantly to the molecular mass while occupying relatively little volume [2].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 218°C (decomp) | [20] |

| Boiling Point | 363.8±42.0°C (predicted) | [2] [20] |

| Density | 1.636±0.06 g/cm³ | [2] [20] |

| Molecular Weight | 187.58 g/mol | [1] [2] |

| Flash Point | 173.8°C | [2] |

Additional physical constants include a predicted flash point of 173.8°C, indicating moderate flammability characteristics [2]. The compound exists as a solid at room temperature, typically appearing as a white to gray crystalline powder [3].

Spectroscopic Properties

The spectroscopic properties of 2-amino-4-chloro-3-hydroxybenzoic acid provide detailed structural information through various analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [24] [30].

The infrared spectrum displays a broad absorption band in the region of 3000-3500 cm⁻¹, attributed to the overlapping stretching vibrations of the amino group N-H bonds and the hydroxyl group O-H bond [24] [30]. The asymmetric and symmetric N-H stretching vibrations of the primary amino group typically appear around 3300-3400 cm⁻¹ [30]. The hydroxyl group O-H stretching vibration contributes to absorption in the 3200-3600 cm⁻¹ region [24].

The carbonyl stretching vibration of the carboxylic acid group produces a characteristic strong absorption band around 1670-1730 cm⁻¹ [24] [30]. This frequency can be influenced by hydrogen bonding interactions and the electronic effects of substituents on the aromatic ring [29].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and substitution pattern [21] [24]. Proton nuclear magnetic resonance spectra show distinct signals corresponding to the aromatic protons, with coupling patterns that confirm the substitution positions [21]. The amino group protons typically appear as a broad signal due to rapid exchange, while the carboxylic acid proton shows characteristic downfield chemical shift [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals signals for all carbon atoms in the molecule, with the carboxyl carbon appearing significantly downfield around 160-180 ppm [21]. The aromatic carbon signals provide information about the electronic environment of each position on the benzene ring [24].

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure [4]. The molecular ion peak appears at m/z 187, corresponding to the molecular weight of the compound [4].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-amino-4-chloro-3-hydroxybenzoic acid are influenced by its multiple functional groups and their ability to participate in hydrogen bonding interactions [13] [22]. The compound demonstrates limited solubility in water due to the presence of both hydrophilic and hydrophobic structural elements [22].

Water solubility is enhanced by the presence of the amino group, hydroxyl group, and carboxylic acid functionality, all of which can form hydrogen bonds with water molecules [26]. However, the aromatic ring and chlorine substituent contribute hydrophobic character that limits overall aqueous solubility [22] [26].

The compound shows variable solubility in organic solvents depending on their polarity and hydrogen bonding capacity [22]. Polar protic solvents such as methanol and ethanol can dissolve the compound more readily than non-polar solvents due to their ability to participate in hydrogen bonding interactions [10] [22].

The predicted partition coefficient (log P) provides insight into the compound's lipophilicity and potential for membrane permeation [23] [27]. While specific experimental values for 2-amino-4-chloro-3-hydroxybenzoic acid are not readily available, the presence of multiple polar functional groups suggests a relatively low log P value, indicating greater hydrophilicity compared to simple aromatic compounds [23].

Dimethyl sulfoxide represents an effective solvent for the compound, as indicated by its use in spectroscopic analyses [22]. The aprotic nature of dimethyl sulfoxide, combined with its high polarity, makes it suitable for dissolving compounds with multiple hydrogen bonding groups [22].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Limited | [13] [22] |

| Methanol | Moderate | [10] [22] |

| Dimethyl Sulfoxide | Good | [22] |

| Ethanol | Moderate | [22] |

Chemical Reactivity Patterns

Aromatic Ring Reactions

The aromatic ring of 2-amino-4-chloro-3-hydroxybenzoic acid exhibits reactivity patterns influenced by the electronic effects of its substituents [25] [29]. The amino and hydroxyl groups serve as electron-donating substituents, activating the aromatic ring toward electrophilic aromatic substitution reactions [25] [29]. Conversely, the carboxylic acid group and chlorine atom function as electron-withdrawing substituents, deactivating the ring toward such reactions [29].

The substitution pattern creates a complex electronic environment where different positions on the aromatic ring exhibit varying reactivity [25]. The electron-donating amino and hydroxyl groups direct incoming electrophiles to positions ortho and para to their locations, while the electron-withdrawing groups direct substitution to meta positions [29].

Electrophilic aromatic substitution reactions can occur at available positions on the ring, with the specific site of substitution depending on the balance of activating and deactivating effects [25]. The presence of multiple substituents creates steric hindrance that may influence the regioselectivity of substitution reactions [16].

Halogenation reactions represent one class of electrophilic aromatic substitution that can occur with this compound [25]. The electron-rich nature of the aromatic ring, due to the amino and hydroxyl substituents, facilitates reaction with halogenating agents such as bromine or chlorine [25]. The reactivity toward halogenation is enhanced compared to unsubstituted benzoic acid derivatives [25].

Nitration reactions can potentially occur at positions activated by the electron-donating substituents [29]. However, the presence of the existing chlorine atom and the deactivating effect of the carboxylic acid group may moderate the overall reactivity of the system [16].

Functional Group Transformations

The functional groups present in 2-amino-4-chloro-3-hydroxybenzoic acid undergo various transformation reactions that modify the compound's chemical structure and properties [17] [18]. The amino group participates in numerous reactions characteristic of primary amines, including acylation, alkylation, and condensation reactions [24].

Acylation of the amino group with acid chlorides or anhydrides produces amide derivatives [24]. These reactions typically occur under mild conditions and provide access to a wide range of substituted amide compounds . The resulting amides exhibit different physical and chemical properties compared to the parent amino compound [24].

The hydroxyl group can undergo esterification reactions with carboxylic acids or acid derivatives to form ester linkages [16]. These reactions are particularly useful for modifying the compound's solubility characteristics and biological activity . Etherification reactions can also convert the hydroxyl group to ether derivatives through reaction with alkyl halides or alcohols under appropriate conditions [16].

The carboxylic acid group participates in typical carboxylic acid reactions, including esterification, amidation, and reduction reactions [17]. Esterification with alcohols produces ester derivatives that often exhibit enhanced lipophilicity compared to the parent acid [26]. Amidation reactions with amines or ammonia generate amide derivatives with potentially different biological activities [24].

Decarboxylation reactions can occur under specific conditions, leading to the loss of the carboxyl group and formation of the corresponding substituted aniline derivative [17]. This transformation typically requires elevated temperatures and may be catalyzed by metal ions or specific reaction conditions [17].

The chlorine substituent can undergo nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing effect of the carboxylic acid group [16]. Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom, providing access to a variety of substituted derivatives .

Stability Under Various Conditions

The stability of 2-amino-4-chloro-3-hydroxybenzoic acid varies significantly depending on environmental conditions, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents [13] [16]. Understanding these stability characteristics is crucial for proper handling, storage, and application of the compound [13].

Thermal stability analysis reveals that the compound undergoes decomposition at elevated temperatures, with significant degradation occurring around 218°C [20]. The decomposition process likely involves the breakdown of functional groups and the aromatic ring system, leading to the formation of various degradation products [16]. Storage at room temperature under appropriate conditions maintains compound integrity for extended periods [3] [13].

The compound exhibits pH-dependent stability, with different functional groups showing varying susceptibility to acidic and basic conditions [16]. Under strongly acidic conditions, the amino group may become protonated, altering the compound's physical properties and reactivity [29]. The carboxylic acid group remains stable under acidic conditions but can form salts under basic conditions [16].

Oxidative stability represents another important consideration, particularly given the presence of electron-rich functional groups [18]. The amino and hydroxyl groups are susceptible to oxidation by strong oxidizing agents, potentially leading to the formation of quinone-like structures or other oxidized derivatives [17] [18]. The compound should be stored under inert atmosphere conditions to minimize oxidative degradation [3] [13].

Light sensitivity may affect the compound's stability, particularly in the presence of oxygen or other reactive species [13]. Ultraviolet radiation can promote photochemical reactions that lead to degradation or rearrangement of the molecular structure [19]. Storage in dark conditions helps maintain compound stability [3] [13].

The presence of metal ions can catalyze various degradation pathways, including oxidation and complexation reactions [30]. Metal chelation by the functional groups can alter the compound's stability and reactivity profile [30]. Avoiding contact with transition metal ions helps preserve compound integrity [13].

| Condition | Stability | Recommended Storage | Reference |

|---|---|---|---|

| Room Temperature | Stable | Dark, dry conditions | [3] [13] |

| Elevated Temperature | Decomposes at 218°C | Avoid heating | [20] |

| Acidic pH | Moderate | Control pH | [16] |

| Basic pH | Variable | Control pH | [16] |

| Light Exposure | Potentially unstable | Store in darkness | [13] |

| Oxidizing Conditions | Unstable | Inert atmosphere | [13] [18] |

Regioselective Synthesis Approaches

The synthesis of 2-amino-4-chloro-3-hydroxybenzoic acid through regioselective methodologies represents a critical advancement in organic synthesis, providing precise control over the substitution pattern on the benzene ring. The regioselective copper-catalyzed amination of chlorobenzoic acids has emerged as the most prominent approach for accessing N-aryl anthranilic acid derivatives with high selectivity [1] [2] [3].

The copper-catalyzed cross-coupling reaction developed by Mei and colleagues demonstrates exceptional chemo- and regioselectivity, enabling effective amination of 2-chlorobenzoic acids with aniline derivatives without requiring acid protection [1] [2]. This methodology produces N-aryl anthranilic acid derivatives in yields up to 99% and exhibits remarkable tolerance for both electron-rich and electron-deficient aryl chlorides and anilines [1] [2]. The reaction proceeds with excellent regioselectivity, as only the chloride adjacent to the carboxylate group undergoes substitution, while halides located in meta and para positions remain unreactive [4].

The regioselective approach utilizing copper dipyridine dichloride (CuPy2Cl2) as catalyst under microwave irradiation conditions has been particularly effective for synthesizing N-arylanthranilic acids from ortho-halobenzoic acids [5]. This method eliminates the need for acid protection and produces N-arylanthranilic acid derivatives in up to 98% yield under optimized conditions employing potassium carbonate and ethylene glycol in a microwave reactor [5].

Another significant regioselective methodology involves the direct amination of arene carboxylic acids via O-hydroxylamine rearrangement, which provides mild and procedurally straightforward ortho-selective amination without requiring precious metal catalysts [6]. This approach achieves high ortho selectivity through the directivity arising from the carboxylic acid motif, with trifluoroacetic acid playing a crucial role in generating the active aminating agent [6].

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of 2-amino-4-chloro-3-hydroxybenzoic acid employs several well-established methodologies, each optimized for specific reaction conditions and starting materials. The copper-catalyzed amination protocol represents the most widely adopted approach due to its operational simplicity and high yields [4].

The optimized laboratory procedure involves heating a mixture of 2-chlorobenzoic acid (8.8 mmol), appropriate amine (17.6 mmol), potassium carbonate (8.8 mmol), copper powder (0.8 mmol), and copper(I) oxide (0.4 mmol) in ethylene glycol diethyl ether (3 mL) at 130°C for 24 hours [4]. This protocol consistently delivers products in 82-99% yield with excellent regioselectivity [4]. Temperature control proves critical, as reactions conducted at 80°C require extended reaction times but still provide respectable yields of 85% [4].

The halogenation-amination sequence presents an alternative laboratory approach, particularly suitable when starting from 3-hydroxybenzoic acid derivatives [8]. This methodology involves electrophilic chlorination using chlorine gas or sulfuryl chloride at controlled temperatures of 0-5°C, followed by selective amination at the 2-position using ammonia in the presence of copper oxide catalysis . The purification typically employs recrystallization from ethanol-water mixtures (70:30 volume ratio) with purity confirmation via high-performance liquid chromatography using C18 columns with 0.1% trifluoroacetic acid in acetonitrile-water gradient systems .

The nitration-reduction pathway represents a classical laboratory approach involving nitration of benzoic acid derivatives with nitric acid in concentrated sulfuric acid, followed by reduction of the nitro group using tin(II) chloride in hydrochloric acid [6] [8]. While this method requires more stringent conditions and longer reaction times (8-20 hours at 65-120°C), it provides reliable access to the target compound with yields ranging from 60-85% [6] [8].

Industrial Production Techniques

Industrial production of 2-amino-4-chloro-3-hydroxybenzoic acid necessitates consideration of scalability, cost-effectiveness, environmental impact, and safety requirements. The copper-catalyzed methodology offers significant advantages for large-scale production due to its high scalability and moderate environmental impact [4].

Industrial implementation of the copper-catalyzed process employs continuous flow reactors to ensure consistent quality and yield while minimizing by-product formation . The reaction conditions are optimized to maximize efficiency of the amination step while reducing waste generation. Typical industrial yields exceed 90 mole percent based on starting halobenzoic acid, with preferred yields surpassing 95 mole percent [8] [9]. The industrial process achieves product purity exceeding 95 weight percent, with premium grades reaching 99.95 weight percent [8] [9].

The industrial production sequence typically involves three main steps: initial halogenation, nitration under controlled conditions, and subsequent reduction [8] [9]. The process design eliminates the need for purification of intermediate products, with the final product easily purified through a single recrystallization step [8] [9]. Industrial facilities utilize specialized equipment including high-pressure reactors for carbon dioxide recovery operations and temperature-controlled vessels for maintaining optimal reaction conditions .

Cost considerations favor the copper-catalyzed approach over traditional methods due to reduced reagent consumption, lower energy requirements, and minimal waste generation [11]. The industrial process typically employs recycling systems for copper catalysts and solvent recovery to enhance economic viability [11]. Quality control measures include real-time monitoring of reaction progress using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [12].

Green Chemistry and Sustainable Synthesis Alternatives

The development of environmentally sustainable synthesis routes for 2-amino-4-chloro-3-hydroxybenzoic acid aligns with contemporary green chemistry principles, emphasizing atom economy, waste reduction, and energy efficiency [13] [11] [14]. Sustainable synthesis approaches focus on utilizing renewable feedstocks, minimizing toxic reagents, and implementing efficient catalytic systems [13] [14].

Biosynthetic approaches represent a promising frontier for sustainable production, leveraging enzymatic pathways that operate under mild conditions with high selectivity [14]. Recent advances in metabolic engineering have enabled the construction of microbial platforms capable of producing hydroxylated aromatic compounds from simple carbon sources such as glycerol [14]. These biosynthetic pathways utilize engineered Escherichia coli strains equipped with specialized enzyme systems for selective hydroxylation and amination reactions [14].

Solvent-free and catalyst-free methodologies provide additional sustainable alternatives, reducing environmental burden while maintaining synthetic efficiency [15]. These approaches employ microwave activation and mechanochemical synthesis techniques to achieve desired transformations without conventional organic solvents [16] [15]. The implementation of continuous flow chemistry enables precise control over reaction parameters while minimizing waste generation and energy consumption [13].

Green synthesis protocols emphasize the use of water as a reaction medium, eliminating the need for organic solvents and reducing environmental impact [11]. Aqueous-phase reactions benefit from enhanced safety profiles and simplified purification procedures, making them particularly attractive for industrial implementation [11]. The development of water-compatible catalytic systems has enabled efficient transformations while maintaining high yields and selectivity [11].

Purification and Analytical Characterization Methods

The purification of 2-amino-4-chloro-3-hydroxybenzoic acid requires careful consideration of the compound's physicochemical properties, including its solubility characteristics, thermal stability, and potential for decomposition [17] [18]. Multiple purification techniques are employed depending on the desired purity level and intended application [19] [20].

Recrystallization represents the most commonly employed purification method, utilizing ethanol-water mixtures (typically 70:30 volume ratio) to achieve purities of 95-99% with recovery yields of 85-95% [8] [9]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by gradual addition of water and controlled cooling to promote crystal formation [8] [9]. The optimal recrystallization conditions include heating to reflux for 15 minutes, followed by slow cooling to 0°C with continuous stirring [8] [9].

Column chromatography on silica gel provides higher purity levels (98-99.5%) but with reduced recovery yields (75-90%) [19] [21]. The chromatographic separation typically employs methylene chloride and methanol mixtures (5:1 ratio) as the mobile phase, enabling effective separation of the target compound from related impurities [21]. Flash chromatography techniques offer rapid purification with improved efficiency compared to conventional column methods [19].

High-performance liquid chromatography serves dual purposes as both an analytical technique and a preparative purification method [22] [20]. Analytical HPLC employs C18 columns with acetonitrile-water gradient systems containing 0.1% trifluoroacetic acid, achieving baseline resolution of the target compound with retention times of 15-20 minutes [22] [20]. Preparative HPLC enables isolation of analytical-grade material with purities exceeding 99% [22].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with characteristic 1H NMR signals appearing at δ 6.8-7.4 ppm for aromatic protons, δ 5.2 ppm for the amino group, and δ 12.1 ppm for the carboxylic acid proton in deuterated dimethyl sulfoxide [23] [12]. 13C NMR analysis reveals diagnostic signals at δ 170-180 ppm for the carbonyl carbon and δ 150-160 ppm for aromatic carbons [23] [12].

Infrared spectroscopy enables identification of functional groups through characteristic absorption bands at 3200-3500 cm⁻¹ (hydroxyl stretch), 1680 cm⁻¹ (carbonyl stretch), and 750 cm⁻¹ (carbon-chlorine stretch) [23]. Mass spectrometry employing electrospray ionization provides molecular ion confirmation with characteristic peaks at m/z 188 [M+H]⁺ and 210 [M+Na]⁺ [24].

Melting point determination serves as a primary purity assessment tool, with pure 2-amino-4-chloro-3-hydroxybenzoic acid exhibiting decomposition at approximately 300°C [17]. The compound's thermal behavior requires careful monitoring using sealed capillary techniques to prevent atmospheric moisture interference [17].